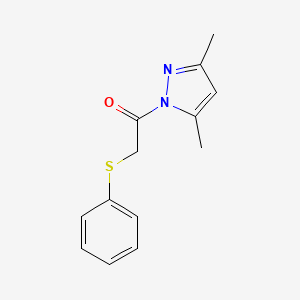![molecular formula C16H15ClFNO4 B3506288 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B3506288.png)
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-fluorophenyl)acetamide
Overview
Description
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-fluorophenyl)acetamide is a synthetic organic compound with a complex structure that includes chloro, hydroxymethyl, methoxy, phenoxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-hydroxy-6-methoxyphenol and 2-fluoroaniline.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 2-chloro-4-hydroxy-6-methoxyphenol, followed by its reaction with 2-fluoroaniline to form an intermediate.
Acylation: The intermediate is then subjected to acylation using chloroacetyl chloride to introduce the acetamide group.
Deprotection and Finalization: Finally, the protecting groups are removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both chloro and fluorophenyl groups suggests possible interactions with biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The specific arrangement of functional groups might confer unique biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism by which 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-fluorophenyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes or receptors involved in key biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide
- 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(3-fluorophenyl)acetamide
Uniqueness
The unique combination of chloro, hydroxymethyl, methoxy, phenoxy, and fluorophenyl groups in 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-fluorophenyl)acetamide distinguishes it from other similar compounds. This specific arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4/c1-22-14-7-10(8-20)6-11(17)16(14)23-9-15(21)19-13-5-3-2-4-12(13)18/h2-7,20H,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDYFHLNWQOAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)benzamide](/img/structure/B3506207.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3506217.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3506231.png)
![1-(2-Methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea](/img/structure/B3506260.png)
![N-(3,4-dimethoxyphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3506261.png)
![N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-4-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE](/img/structure/B3506268.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B3506283.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3506291.png)

![7-(2-fluorobenzyl)-8-[(3-fluorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3506293.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3506299.png)
amino]benzamide](/img/structure/B3506306.png)
